7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-fluoroaniline under specific conditions to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity. The compound’s effects on molecular pathways are still under investigation, but it has shown potential in modulating pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrrolo[2,3-d]pyrimidine core but has a phenoxyphenyl group instead of a fluorophenyl group.
7-(1-pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: Another related compound with a pyrimido[4,5-d]pyrimidine core and a pyrrolidinyl group.
Uniqueness
7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific applications .
Properties
Molecular Formula |
C19H15FN4 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H15FN4/c1-21-18-17-16(13-5-3-2-4-6-13)11-24(19(17)23-12-22-18)15-9-7-14(20)8-10-15/h2-12H,1H3,(H,21,22,23) |
InChI Key |
VPVLOZWHQSGVHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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